4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrrolo[3,4-d]pyrimidine-dione core. Key structural features include a 4-hydroxyphenyl group at position 4 and a propyl substituent at position 4.
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-7-18-8-11-12(14(18)20)13(17-15(21)16-11)9-3-5-10(19)6-4-9/h3-6,13,19H,2,7-8H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQGWRHQZKOQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations
Substituent Position and Activity: The 4-hydroxyphenyl group (para position) in Compound A exhibits strong α-glucosidase inhibition (81.99%), likely due to optimal H-bonding with the enzyme’s active site . In contrast, the 2-hydroxyphenyl analogue (ortho position) lacks reported activity data, suggesting steric hindrance may reduce efficacy . Propyl vs.
Electronic Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may improve metabolic stability but reduce solubility.
- 4-Methoxyphenyl (electron-donating) in could enhance solubility but may compete with active-site interactions.
Therapeutic Diversity: Neutrophil elastase inhibitors (e.g., ) prioritize substituents like cyanophenyl or trifluoromethylphenyl for enzyme selectivity and potency. Anti-diabetic agents (e.g., Compound A) favor H-bond donors (hydroxyl groups) and balanced lipophilicity .
Structure-Activity Relationship (SAR) Trends
- Hydroxyl Group Position : Para-substituted hydroxyphenyl (4-position) maximizes enzyme interaction, as seen in Compound A’s high α-glucosidase inhibition .
- Alkyl vs. Aryl at R6 : Propyl (alkyl) may enhance bioavailability, while aryl groups (benzyl, methoxybenzyl) could improve target affinity at the cost of solubility.
- Electron-Deficient Groups: Cyanophenyl or chlorophenyl substituents (e.g., ) are common in protease inhibitors due to enhanced binding with catalytic residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
